Cas no 2006367-53-7 (tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate)

tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate
- 2006367-53-7
- tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate
- EN300-1136603
-
- インチ: 1S/C17H32INO4/c1-13(2)14(10-21-6)22-17(11-18)8-7-9-19(12-17)15(20)23-16(3,4)5/h13-14H,7-12H2,1-6H3
- InChIKey: CQIYRZDMCYXUSL-UHFFFAOYSA-N
- ほほえんだ: ICC1(CN(C(=O)OC(C)(C)C)CCC1)OC(COC)C(C)C
計算された属性
- せいみつぶんしりょう: 441.13761g/mol
- どういたいしつりょう: 441.13761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136603-2.5g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-1136603-0.25g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
Enamine | EN300-1136603-1.0g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 1g |
$1872.0 | 2023-05-23 | ||
Enamine | EN300-1136603-0.5g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
Enamine | EN300-1136603-1g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 95% | 1g |
$1343.0 | 2023-10-26 | |
Enamine | EN300-1136603-5.0g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 5g |
$5429.0 | 2023-05-23 | ||
Enamine | EN300-1136603-0.1g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
Enamine | EN300-1136603-10g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 95% | 10g |
$5774.0 | 2023-10-26 | |
Enamine | EN300-1136603-10.0g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 10g |
$8049.0 | 2023-05-23 | ||
Enamine | EN300-1136603-0.05g |
tert-butyl 3-(iodomethyl)-3-[(1-methoxy-3-methylbutan-2-yl)oxy]piperidine-1-carboxylate |
2006367-53-7 | 95% | 0.05g |
$1129.0 | 2023-10-26 |
tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate 関連文献
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tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylateに関する追加情報
tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate
The compound tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate, identified by the CAS number 2006367-53-7, is a complex organic molecule with significant applications in the field of organic chemistry and drug development. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups, making it a valuable intermediate in the synthesis of bioactive compounds.
The molecular structure of this compound consists of a piperidine ring, which is a six-membered cyclic amine. The piperidine ring is substituted at the 3-position with two groups: an iodomethyl group (-CH2I) and a 1-methoxy-3-methylbutan-2-yl group. Additionally, the piperidine ring is attached to a tert-butyl ester group at the 1-position. This combination of functional groups provides the molecule with diverse reactivity and makes it suitable for various chemical transformations.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in targeting specific enzymes involved in disease pathways. The presence of the iodomethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of additional bioactive moieties.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, esterification, and ring-closing reactions. The use of iodine as a leaving group facilitates subsequent transformations, making it a versatile building block in organic synthesis. Furthermore, the tert-butyl ester group serves as a protecting group for the carboxylic acid moiety during intermediate steps, ensuring stability and selectivity in reactions.
The physical properties of this compound include a melting point and boiling point that are typical for organic molecules of its complexity. Its solubility in common organic solvents such as dichloromethane and THF makes it amenable to standard purification techniques like column chromatography. The molecular weight and density are also within ranges that are manageable for routine laboratory procedures.
From an application standpoint, this compound has shown promise in medicinal chemistry as an intermediate for constructing bioisosteres and mimetics. Its ability to undergo various chemical modifications enables researchers to explore its potential in targeting diverse biological systems. For example, studies have demonstrated its utility in designing molecules that modulate G-protein coupled receptors (GPCRs), which are critical drug targets.
In conclusion, tert-butyl 3-(iodomethyl)-3-(1-methoxy-3-methylbutan-2-yl)oxypiperidine-1-carboxylate (CAS No. 2006367-53-7) is a valuable compound in contemporary organic chemistry due to its versatile structure and reactivity. Its role as an intermediate in drug discovery underscores its importance in advancing therapeutic interventions across various disease areas.
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